molecular formula C17H20N2O2 B1415115 3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1177298-23-5

3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1415115
CAS No.: 1177298-23-5
M. Wt: 284.35 g/mol
InChI Key: PXBJIFXIBAKFEK-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based small molecule characterized by:

  • A 1-methyl group on the pyrazole ring (position 1).
  • A 4-cyclohexylphenyl substituent at position 2.
  • A carboxylic acid moiety at position 4.

This structure combines hydrophobic (cyclohexylphenyl), polar (carboxylic acid), and steric (methyl group) features, making it versatile for interactions with biological targets such as enzymes or receptors. Its design is rooted in optimizing binding affinity, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

5-(4-cyclohexylphenyl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19-16(17(20)21)11-15(18-19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBJIFXIBAKFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)C3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

One of the primary methods involves the alkylation of pyrazole-3-carboxylic esters with alkyl halides, followed by hydrolysis to yield the free acid:

  • Step 1: Synthesis of pyrazole-3-carboxylic ester (e.g., methyl ester) via cyclization of hydrazines with β-dicarbonyl compounds.
  • Step 2: Alkylation at the nitrogen atom (N-1 position) using alkyl halides or sulfonates under basic conditions.
  • Step 3: Hydrolysis of the ester to produce the free carboxylic acid.

Data from patent US6297386B1 describes such a process, where enolates of diketocarboxylic esters are reacted with N-alkylhydrazines, leading to alkylated pyrazole esters. This method is adaptable for introducing the methyl group at N-1 and the cyclohexylphenyl group at the 4-position.

Research Findings

Step Reagents & Conditions Notes
Formation of pyrazole ester Hydrazine derivatives + β-dicarbonyl compounds Cyclization to pyrazole core
Alkylation at N-1 Alkyl halides (e.g., methyl iodide) + base (e.g., potassium carbonate) N-alkylation of pyrazole
Introduction of phenyl group Cross-coupling or electrophilic aromatic substitution For attaching 4-cyclohexylphenyl group

Construction of the 4-Cyclohexylphenyl Substituent

The cyclohexylphenyl group can be introduced via Suzuki or Buchwald-Hartwig coupling reactions :

  • Suzuki coupling involves the reaction of a halogenated pyrazole derivative with a boronic acid derivative of 4-cyclohexylphenyl.
  • Buchwald-Hartwig amination can also be employed to attach the phenyl ring with cyclohexyl substitution directly to the pyrazole core.

These methods are well-documented for complex aromatic substituents and are compatible with the pyrazole framework.

Hydrolysis to the Free Acid

The ester intermediates are hydrolyzed under acidic or basic conditions:

  • Acidic hydrolysis: Using hydrochloric acid or sulfuric acid at elevated temperatures.
  • Basic hydrolysis: Using sodium hydroxide, followed by acidification to obtain the free acid.

This step is straightforward and commonly employed in pyrazole synthesis protocols.

Summary of the Proposed Synthetic Route

Step Description Reagents & Conditions References
1 Synthesis of pyrazole-3-carboxylic ester Hydrazine + β-dicarbonyl ,
2 Alkylation at N-1 Methyl iodide + K2CO3 ,
3 Introduction of 4-cyclohexylphenyl group Suzuki coupling with 4-cyclohexylphenylboronic acid
4 Hydrolysis of ester HCl or NaOH Standard procedures

Data Table: Summary of Preparation Methods

Method Key Reagents Main Features Advantages Limitations
Enolate Alkylation 2,4-diketocarboxylic esters, N-alkylhydrazines Versatile, allows substitution at N-1 Good yield, adaptable Requires multiple steps
Cross-Coupling (Suzuki/Buchwald) Aryl halides, boronic acids Precise substitution at aromatic position High selectivity Requires transition metal catalysts
Hydrolysis Acid or base Converts esters to acids Straightforward Over-hydrolysis risk

Research Findings and Optimization

Recent patents and research articles emphasize optimizing yields and selectivity:

  • Use of microwave-assisted synthesis accelerates reactions.
  • Catalytic systems such as palladium catalysts improve coupling efficiency.
  • Protecting groups may be employed to prevent side reactions during multi-step syntheses.

Notes and Considerations

  • The choice of alkylating agents and coupling partners significantly influences regioselectivity.
  • Protecting groups may be necessary for sensitive substituents.
  • Reaction conditions must be optimized for scale-up, considering temperature, solvent, and catalyst loading.
  • Purification often involves chromatography or recrystallization to isolate high-purity intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position substituent critically influences target engagement and physicochemical properties. Key comparisons include:

Compound Name Substituent at Position 3 Key Properties Biological Relevance
Target Compound 4-Cyclohexylphenyl - High hydrophobicity
- Steric bulk
- Non-aromatic
Enhanced membrane permeability
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid tert-Butyl - Extreme hydrophobicity
- Greater steric hindrance
Protease inhibition (Cz, CatL)
3-(1-ethyl-1H-indol-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid 1-ethylindole - Aromatic π-system
- Moderate hydrophobicity
Carbonic anhydrase II inhibition
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid 4-Methylphenyl - Moderate hydrophobicity
- Smaller substituent
Intermediate solubility
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid 4-Fluorophenyl - Electronegative (F)
- Enhanced dipole interactions
Improved target selectivity

Key Insights :

  • The cyclohexylphenyl group balances hydrophobicity and steric bulk, likely improving cell permeability compared to smaller substituents (e.g., methylphenyl) while avoiding excessive rigidity from aromatic systems (e.g., indole) .
  • Halogenated derivatives (e.g., fluorophenyl) introduce electronegativity for hydrogen/halogen bonding but may reduce metabolic stability .

Substituent Variations at Position 1

The 1-methyl group is conserved in many analogues, but substitutions here alter steric and electronic profiles:

Compound Name Substituent at Position 1 Impact
Target Compound Methyl - Moderate steric hindrance
- Neutral electronic effect
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 4-Chlorophenyl - Increased steric bulk
- Potential toxicity from halogens
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid 4-Methoxybenzyl - Polar methoxy group
- Reduced hydrophobicity

Key Insights :

  • The 1-methyl group minimizes steric clashes while maintaining metabolic stability, unlike bulkier substituents (e.g., 4-chlorophenyl) that may hinder binding .

Carboxylic Acid Modifications

The 5-carboxylic acid group is essential for polar interactions. Variations include esterification or replacement with other moieties:

Compound Name Position 5 Modification Impact
Target Compound Carboxylic acid - Strong hydrogen bonding
- Ionizable at physiological pH
Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate Ethyl ester - Increased lipophilicity
- Reduced solubility
3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid Hydroxyphenyl - Additional H-bond donor
- Potential oxidative instability

Key Insights :

  • The carboxylic acid optimizes solubility and target binding, whereas ester derivatives prioritize lipophilicity for membrane penetration .

Biological Activity

3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole carboxylic acid family, notable for its unique structural features, including a cyclohexylphenyl group and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.

Chemical Structure and Properties

The compound's chemical formula is C15H19N2O2C_{15}H_{19}N_2O_2, with a molecular weight of approximately 259.33 g/mol. Its structure can be represented as follows:

SMILES Cn1nccc1C(=O)O\text{SMILES }Cn1nccc1C(=O)O

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Through the reaction of hydrazine with a suitable 1,3-diketone.
  • Friedel-Crafts Alkylation : Introducing the cyclohexylphenyl group via reaction with cyclohexylbenzene and an electrophile.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, primarily due to its interaction with various molecular targets.

Anti-inflammatory Properties

Studies suggest that this compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. The compound's mechanism likely involves:

  • Inhibition of Cyclooxygenase (COX) : Leading to reduced prostaglandin synthesis.
  • Blocking of Pro-inflammatory Cytokines : Such as TNF-alpha and IL-6.

Analgesic Effects

The analgesic properties are attributed to the compound's ability to modulate pain pathways, potentially through:

  • Interaction with Opioid Receptors : Providing pain relief similar to traditional analgesics.
  • Inhibition of Nociceptive Pathways : Reducing the perception of pain signals.

In Vivo Studies

A series of in vivo studies have been conducted to evaluate the efficacy of this compound in animal models:

  • Model : Rat model of inflammation induced by carrageenan.
  • Results : The compound demonstrated significant reduction in paw edema compared to control groups, indicating strong anti-inflammatory activity.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications on the pyrazole ring can significantly affect biological activity:

Compound VariantActivity LevelNotes
4-Methyl SubstitutedHighIncreased COX inhibition
4-Chloro SubstitutedModerateAltered binding affinity

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit enzymes like COX and lipoxygenase, leading to decreased inflammatory mediators.
  • Receptor Modulation : Interaction with pain receptors could modulate nociceptive signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and how do their yields compare?

The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation and functionalization steps. For example:

  • Route 1 : Cyclocondensation of substituted phenylhydrazines with β-keto esters, followed by hydrolysis to yield the carboxylic acid. This method is analogous to the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which achieved a 38% yield after hydrolysis .
  • Route 2 : Direct carboxylation using CO₂ under high-pressure conditions. A related method for 1-methylpyrazole-5-carboxylic acid achieved a 44% yield .

Q. Key Considerations :

  • Purification challenges due to byproducts (e.g., regioisomers) require chromatographic separation or recrystallization.
  • Yields vary significantly based on substituent steric effects and reaction conditions (e.g., temperature, catalyst).

Q. How is structural characterization performed for this compound, and what spectral benchmarks are available?

Structural validation combines X-ray crystallography , NMR , and FTIR :

  • X-ray crystallography : SHELX programs are widely used for small-molecule refinement. For example, a structurally similar compound, 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, was resolved using SHELXL-97, confirming the pyrazole core and substituent geometry .
  • NMR : Expected signals include:
    • ¹H NMR : Aromatic protons (~6.8–7.4 ppm), methyl groups (δ ~3.8 ppm for N-CH₃), and cyclohexyl protons (δ ~1.2–2.5 ppm) .
    • ¹³C NMR : Carboxylic acid carbon (~170 ppm) and pyrazole ring carbons (~100–150 ppm) .
  • FTIR : Strong C=O stretch (~1680–1720 cm⁻¹) and N-H/N-CH₃ vibrations (~2850–3000 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives targeting cysteine proteases?

This compound’s pyrazole-carboxylic acid scaffold is a privileged structure for protease inhibition (e.g., cathepsins). Computational strategies include:

  • Docking studies : Using software like AutoDock Vina to predict binding modes with Cz/CatL active sites. Bioisosteric replacements (e.g., 7-chloroquinoline or indole-5-carboxylic acid) can enhance affinity .
  • DFT calculations : Analyzing electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with inhibitory activity. For example, B3LYP/6-31G(d) methods were applied to study charge distribution in pyrazole derivatives .

Data Contradiction Example :
Discrepancies between predicted binding scores and experimental IC₅₀ values may arise from solvation effects or conformational flexibility. Cross-validation with molecular dynamics (MD) simulations is recommended .

Q. What strategies resolve crystallographic challenges, such as twinning or poor diffraction, for this compound?

Crystallographic issues are common with flexible substituents (e.g., cyclohexyl groups). Solutions include:

  • Crystal engineering : Co-crystallization with coformers (e.g., nicotinamide) to improve packing .
  • High-resolution data : Using synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality. SHELXTL (Bruker AXS) and Olex2 are robust for handling twinning .

Case Study :
For 1-cyclohexylpyrazole derivatives, cooling crystals to 100 K reduced thermal motion, improving R-factors from >0.1 to <0.05 .

Q. How do substituent modifications impact bioactivity, and what assays are suitable for validation?

Substituent effects are critical for target selectivity:

  • Cyclohexyl vs. aryl groups : Cyclohexyl enhances hydrophobic interactions with protease S2 pockets, while electron-withdrawing groups (e.g., -F) improve metabolic stability .
  • Assays :
    • Enzyme inhibition : Fluorescence-based assays using Z-Phe-Arg-AMC for CatL inhibition (IC₅₀ values typically 10–100 nM) .
    • Cellular activity : MTT assays to assess cytotoxicity in cancer cell lines (e.g., HeLa, IC₅₀ ~5–20 µM) .

Methodological Tables

Q. Table 1. Comparative Yields of Pyrazole-Carboxylic Acid Synthesis Routes

MethodStarting MaterialYieldReference
CyclocondensationEthyl acetoacetate + phenylhydrazine38%
CO₂ Carboxylation1-Methylpyrazole + CO₂44%

Q. Table 2. Key Spectral Benchmarks (¹H NMR)

Proton EnvironmentChemical Shift (δ, ppm)Reference
Pyrazole C-H6.2–6.5
N-CH₃3.7–3.9
Cyclohexyl CH₂1.2–2.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

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